molecular formula C17H20F3N3O2S2 B2968274 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1428371-18-9

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2968274
CAS RN: 1428371-18-9
M. Wt: 419.48
InChI Key: CMPAQIUOGJYOOD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an imidazole ring, a thioether group, a piperidine ring, and a sulfonyl group. Imidazole rings are common in many biological molecules, such as histidine and various enzymes . Piperidine is a common backbone in many pharmaceuticals, and the sulfonyl group is often used in medicinal chemistry due to its ability to enhance the bioavailability of drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole and piperidine rings, followed by the introduction of the thioether and sulfonyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings would provide a rigid, cyclic structure, while the thioether and sulfonyl groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, thioether, and sulfonyl groups. The imidazole ring can act as a nucleophile in certain conditions, while the sulfonyl group can potentially act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its atoms. Factors such as polarity, solubility, stability, and reactivity would all be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated methods for direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing a route to a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Biological Activities and Applications

  • Anticancer Potential : Some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents (Rehman et al., 2018).

  • Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

  • Chemical Interactions : The interaction of certain heterocyclic organic compounds, including imidazole derivatives, with anodized aluminum in the context of electrolytic coloring has been investigated, focusing on their influence on the throwing power and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceuticals .

properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S2/c1-22-11-8-21-16(22)26-12-13-6-9-23(10-7-13)27(24,25)15-4-2-14(3-5-15)17(18,19)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPAQIUOGJYOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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